molecular formula C19H18F2N4O2S B10800902 Enitociclib CAS No. 1610408-97-3

Enitociclib

Cat. No.: B10800902
CAS No.: 1610408-97-3
M. Wt: 404.4 g/mol
InChI Key: YZCUMZWULWOUMD-NDEPHWFRSA-N
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Description

Enitociclib is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation and activation of transcription factors, including MYC. This compound has shown potential in treating various hematologic cancers, particularly those characterized by MYC overexpression, such as double-hit diffuse large B-cell lymphoma (DH-DLBCL) and other non-Hodgkin lymphomas .

Preparation Methods

The synthesis of Enitociclib involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and industrial production methods are proprietary and not fully disclosed, the compound’s preparation typically involves:

Chemical Reactions Analysis

Enitociclib undergoes various chemical reactions, including:

Scientific Research Applications

Enitociclib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK9 in transcriptional regulation.

    Biology: Investigated for its effects on gene expression and cell cycle regulation.

    Medicine: Demonstrated potential in treating hematologic cancers, particularly those with MYC overexpression. .

Mechanism of Action

Enitociclib exerts its effects by inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation and activation of RNA polymerase II. This leads to the downregulation of transcription factors such as MYC and MCL1, resulting in cell cycle arrest and apoptosis. The compound’s ability to selectively target CDK9 makes it a promising therapeutic agent for cancers characterized by MYC overexpression .

Comparison with Similar Compounds

Enitociclib is compared with other CDK9 inhibitors such as atuveciclib and KB-0742. While all these compounds target CDK9, this compound is unique in its selectivity and potency, particularly in MYC-driven cancers. Similar compounds include:

This compound’s unique selectivity and efficacy in targeting MYC-driven cancers make it a valuable addition to the arsenal of therapeutic agents for hematologic malignancies.

Properties

CAS No.

1610408-97-3

Molecular Formula

C19H18F2N4O2S

Molecular Weight

404.4 g/mol

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)/t28-/m0/s1

InChI Key

YZCUMZWULWOUMD-NDEPHWFRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C[S@@](=N)(=O)C

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Origin of Product

United States

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